molecular formula C8H11N3O2 B1337483 3-Amino-1-(4-methoxyphenyl)urea CAS No. 62774-59-8

3-Amino-1-(4-methoxyphenyl)urea

Cat. No.: B1337483
CAS No.: 62774-59-8
M. Wt: 181.19 g/mol
InChI Key: RRLBDHCXNYCIIU-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxyphenyl)urea: is an organic compound with the molecular formula C8H11N3O2 It is a derivative of urea, featuring an amino group and a methoxyphenyl group

Scientific Research Applications

Chemistry:

3-Amino-1-(4-methoxyphenyl)urea is used as an intermediate in the synthesis of more complex organic molecules

Biology:

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine:

The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for the development of new drugs, particularly in the field of oncology or antimicrobial therapy.

Industry:

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Future Directions

The future directions for the study of “3-Amino-1-(4-methoxyphenyl)urea” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study highlighted the importance of reductive amination in the synthesis of pharmaceuticals, suggesting potential future directions for the study of “this compound” and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-1-(4-methoxyphenyl)urea typically involves the reaction of hydrazine hydrate with phenyl 2-methoxy-5-methylphenylcarbamate in acetonitrile. The reaction is facilitated by the addition of a few drops of water to ensure a clear solution .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-1-(4-methoxyphenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted urea derivatives with different functional groups replacing the amino group.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    3-Amino-1-(4-nitrophenyl)urea: This compound features a nitro group instead of a methoxy group, which can significantly alter its chemical and biological properties.

    3-Amino-1-(4-chlorophenyl)urea:

    3-Amino-1-(4-methylphenyl)urea: The methyl group provides different steric and electronic effects compared to the methoxy group.

Uniqueness:

3-Amino-1-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-amino-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLBDHCXNYCIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449192
Record name 3-amino-1-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62774-59-8
Record name 3-amino-1-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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